3-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF . The specific synthesis process for “3-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide” is not available in the retrieved sources.Scientific Research Applications
Synthesis and Characterization
Triazine Derivative Synthesis : A derivative of 1,3,5-triazine, related to 3-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide, was synthesized and showed antimicrobial activity against various bacterial strains (Patel & Baldaniya, 2016).
Copper-Catalyzed Intramolecular Cyclization : This process was used to synthesize various N-benzothiazol-2-yl-amides, demonstrating an efficient method to generate compounds related to this compound (Wang et al., 2008).
Biological and Pharmacological Activity
Antimicrobial Activity : Benzothiazole derivatives, closely related to this compound, were prepared and evaluated for their antimicrobial properties (Rana et al., 2008).
CNS Depressant and Anticonvulsant Activity : Some benzothiazol-2-yl benzamides showed CNS depressant and anticonvulsant properties, indicating potential therapeutic applications in neurology (Shyam & Tiwari, 1977).
Synthesis and Reactivity
- Reactivity Studies : The behavior of 2-(benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones, which are structurally similar to the compound of interest, was investigated, showcasing the chemical versatility of these compounds (Farag & Dawood, 1997).
Crystal Structure and Theoretical Studies
- Crystal Structure Analysis : Research involving 2-bromo-N-(2,4-difluorobenzyl)benzamide, a compound structurally akin to this compound, focused on its crystal structure and theoretical calculations (Polo et al., 2019).
Novel Synthesis Methods
- Gold(I)-Mediated Intramolecular Transamidation : A novel method involving gold(I) for the transamidation of thiourea derivatives to yield benzamides was explored, highlighting innovative synthesis techniques for such compounds (Odame et al., 2020).
Properties
IUPAC Name |
3-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2N2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAHFNGYZBDRSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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